molecular formula C27H21NO B8248756 N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine

N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine

Cat. No.: B8248756
M. Wt: 375.5 g/mol
InChI Key: OYCPSCXBBGYBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine: is a complex organic compound with the molecular formula C27H21NO and a molecular weight of 375.46 g/mol . This compound is known for its unique structural features, which include a dibenzofuran core and a fluorenyl group substituted with two methyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common method includes the reaction of dibenzofuran with 9,9-dimethylfluorene under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
  • N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine
  • N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine

Uniqueness: N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine is unique due to its specific substitution pattern and the presence of both dibenzofuran and fluorenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)dibenzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPSCXBBGYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)OC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.